8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine
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Overview
Description
8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of nitrogen and oxygen atoms in the ring system makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine typically involves the reaction of appropriate amines with spirocyclic precursors under controlled conditions. One common method includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated spiro compounds.
Scientific Research Applications
8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential therapeutic effects in treating diseases like diabetes and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of protein tyrosine phosphatase 1B, blocking its activity. This inhibition can lead to increased insulin sensitivity and reduced blood glucose levels, making it a potential candidate for diabetes treatment . The compound’s spirocyclic structure allows for a unique mode of binding, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Uniqueness
8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine stands out due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This unique arrangement allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C8H15N3O/c1-11-4-2-8(3-5-11)6-12-7(9)10-8/h2-6H2,1H3,(H2,9,10) |
InChI Key |
BBHWQJGGBHKBNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)COC(=N2)N |
Origin of Product |
United States |
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